molecular formula C10H15NO B2384364 N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide CAS No. 2281324-93-2

N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide

Cat. No. B2384364
CAS RN: 2281324-93-2
M. Wt: 165.236
InChI Key: YVJNOQMXLMXARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide, also known as CP-544326, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as CB1 receptor antagonists, which are drugs that block the activity of the cannabinoid receptor CB1. The CB1 receptor is found in the brain and is involved in the regulation of appetite, pain, mood, and other physiological processes. CP-544326 has been shown to be effective in a range of scientific research applications, including the study of the CB1 receptor and its role in various diseases.

Mechanism of Action

N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide works by blocking the activity of the CB1 receptor, which is found in the brain and is involved in the regulation of appetite, pain, mood, and other physiological processes. The compound binds to the CB1 receptor and prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This leads to a reduction in the activity of the CB1 receptor and a decrease in the effects of endogenous cannabinoids.
Biochemical and Physiological Effects
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, including the reduction of appetite and body weight in animal models of obesity. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide for lab experiments is its specificity for the CB1 receptor. The compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the CB1 receptor and its role in various diseases. However, one of the limitations of N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide is its relatively low potency compared to other CB1 receptor antagonists. This may limit its usefulness in certain experiments where high potency is required.

Future Directions

There are several future directions for research on N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide and its potential therapeutic applications. One area of research is the development of more potent CB1 receptor antagonists that may have greater therapeutic efficacy. Another area of research is the study of the CB1 receptor and its role in various diseases, such as obesity, diabetes, and neurodegenerative disorders. Finally, the development of novel drug delivery systems for N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide may improve its bioavailability and therapeutic efficacy.

Synthesis Methods

N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 3-cyclopenten-1-ol with 2-propynoic acid and subsequent conversion to the amide using standard peptide coupling reagents. The compound can also be synthesized using alternative methods, such as the reaction of 3-cyclopenten-1-ol with propargyl bromide followed by conversion to the amide using standard peptide coupling reagents.

Scientific Research Applications

N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in a range of scientific research areas. One of the most promising areas of research is the study of the CB1 receptor and its role in various diseases, such as obesity, diabetes, and neurodegenerative disorders. N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has been shown to be effective in blocking the activity of the CB1 receptor, which may have therapeutic implications for these diseases.

properties

IUPAC Name

N-(2-cyclopent-3-en-1-ylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-10(12)11-8-7-9-5-3-4-6-9/h2-4,9H,1,5-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJNOQMXLMXARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide

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